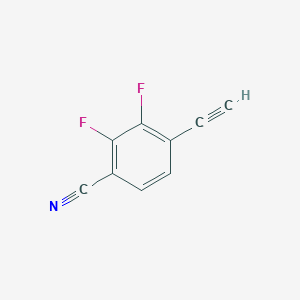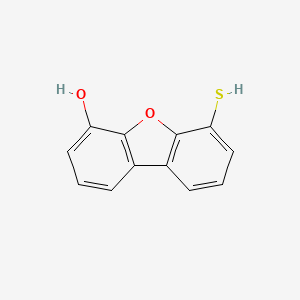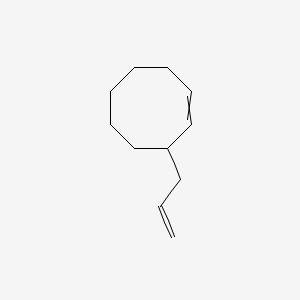
3-(2-Propenyl)cyclooctene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Prop-2-enylcyclooctene is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds within the ring structure. This compound is characterized by an eight-membered carbon ring with a prop-2-enyl group attached to it. The presence of the double bond in the prop-2-enyl group introduces a point of unsaturation, making the compound reactive and versatile in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-prop-2-enylcyclooctene can be achieved through several methods. One common approach involves the ring-closing metathesis (RCM) reaction. In this method, a suitable diene precursor undergoes a catalytic reaction in the presence of a ruthenium-based catalyst to form the eight-membered ring structure. The reaction conditions typically include an inert atmosphere, moderate temperatures, and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of 3-prop-2-enylcyclooctene often employs the oligomerization of ethylene. This process involves the combination of small ethylene molecules to form larger cyclic structures. Catalysts, such as metal complexes or zeolite-based catalysts, are used to facilitate the reaction. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Prop-2-enylcyclooctene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated cyclooctane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is often employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated cyclooctane derivatives.
Substitution: Functionalized cyclooctenes with various substituents.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-prop-2-enylcyclooctene involves its reactivity with various chemical species. The double bond in the prop-2-enyl group allows the compound to participate in cycloaddition reactions, forming stable adducts with other molecules. In bioorthogonal chemistry, the compound reacts rapidly with tetrazines, forming stable covalent bonds that enable the labeling and visualization of biomolecules in complex biological environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctene: A simpler cycloalkene with an eight-membered ring and a single double bond.
Cyclohexene: A six-membered ring with a double bond, commonly used in organic synthesis.
Cyclopentene: A five-membered ring with a double bond, known for its reactivity in various chemical reactions.
Uniqueness
3-Prop-2-enylcyclooctene is unique due to the presence of the prop-2-enyl group, which introduces additional reactivity and versatility compared to simpler cycloalkenes. This compound’s ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
61141-59-1 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
3-prop-2-enylcyclooctene |
InChI |
InChI=1S/C11H18/c1-2-8-11-9-6-4-3-5-7-10-11/h2,6,9,11H,1,3-5,7-8,10H2 |
InChI-Schlüssel |
YTFPTYCWQUMJBX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1CCCCCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13947316.png)
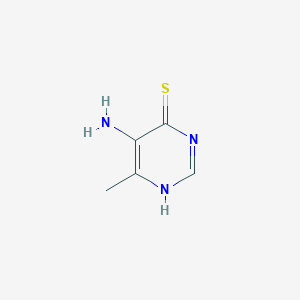
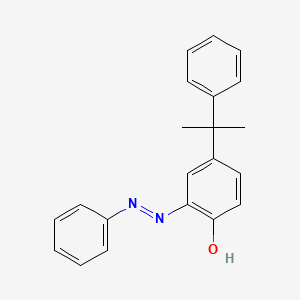
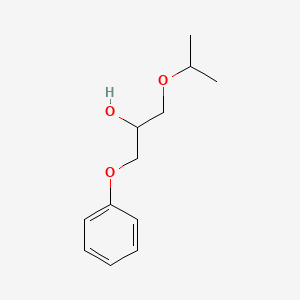

![2-Isopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13947354.png)

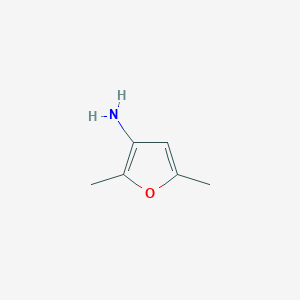
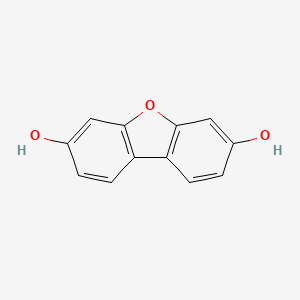
![Bicyclo[4.1.0]heptane-7-carbonyl chloride](/img/structure/B13947378.png)

